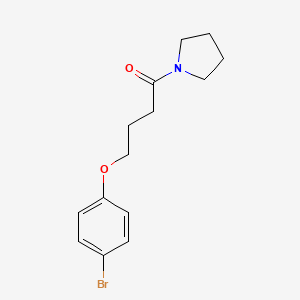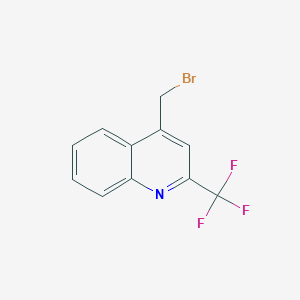
4-(Bromomethyl)-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“4-(Bromomethyl)-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C11H7BrF3N . It is a derivative of quinoline, a class of compounds that have been widely used in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of “4-(Bromomethyl)-2-(trifluoromethyl)quinoline” and its derivatives has been a subject of research in the field of organic chemistry . One method involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to give 4-trifluoromethyl-2-quinolinones . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride for the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-(trifluoromethyl)quinoline” consists of a quinoline core with a bromomethyl group at the 4-position and a trifluoromethyl group at the 2-position .
Chemical Reactions Analysis
Quinolines, including “4-(Bromomethyl)-2-(trifluoromethyl)quinoline”, can undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo deoxygenation reactions mediated by visible light .
Applications De Recherche Scientifique
1. Synthesis and Structural Elaboration
- 4-(Bromomethyl)-2-(trifluoromethyl)quinoline can be synthesized from Et 4,4,4-trifluoroacetoacetate and anilines, followed by cyclization and various treatments to yield different quinoline derivatives (Lefebvre, Marull, & Schlosser, 2003).
- The compound is also involved in relay propagation studies, indicating its role in transmitting steric pressure in certain chemical environments (Schlosser et al., 2006).
2. Role in Chemical Reactions
- It undergoes interesting reactions such as halogen/metal exchange and hydrogen/metal exchange, leading to the formation of various functionalized quinolines (Marull & Schlosser, 2003).
- Its properties allow for its use in studies focusing on electrophilic intramolecular cyclization and the synthesis of polycyclic quinoline derivatives (Sabo et al., 2021).
3. Applications in Biochemistry and Medicine
- Certain derivatives of 4-(Bromomethyl)-2-(trifluoromethyl)quinoline show potential antibacterial and antifungal activities, indicating its usefulness in the development of new drugs (Ishikawa et al., 2012).
4. Utilization in Material Science
- Derivatives of this compound have been synthesized and evaluated for their photophysical properties and potential applications in material science, such as liquid crystals (Bonacorso et al., 2018).
5. Other Chemical Applications
- Its derivatives are also used in cascade cyclization reactions for the synthesis of complex quinolines, showcasing its versatility in organic synthesis (Jin et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c12-6-7-5-10(11(13,14)15)16-9-4-2-1-3-8(7)9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFVKZZBSPRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719867 | |
| Record name | 4-(Bromomethyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(trifluoromethyl)quinoline | |
CAS RN |
1185292-61-8 | |
| Record name | 4-(Bromomethyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





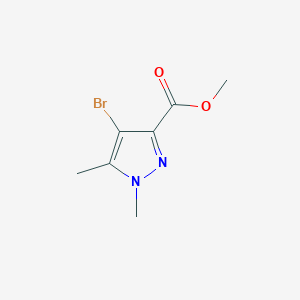

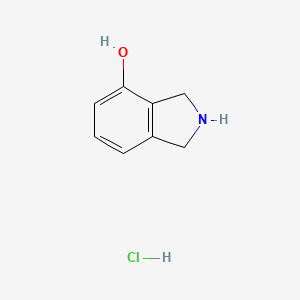

![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)
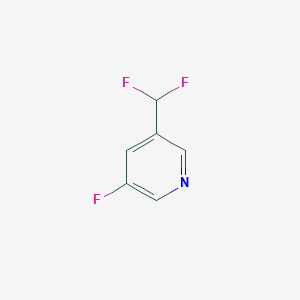
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
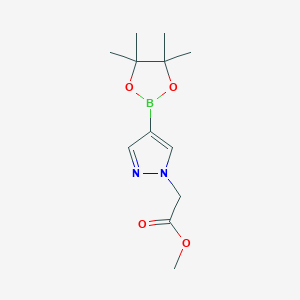
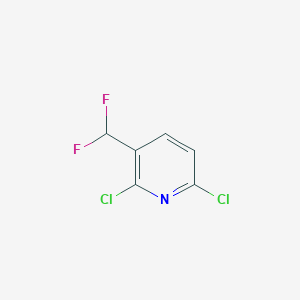
![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)
